Acetamide, N-[5-(ethylthio)-2-thienyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[5-(ethylthio)-2-thienyl]- is an organic compound that belongs to the class of acetamides It is characterized by the presence of an ethylthio group attached to a thienyl ring, which is further connected to an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-(ethylthio)-2-thienyl]- typically involves the reaction of 5-(ethylthio)-2-thiophenecarboxylic acid with appropriate reagents to form the desired acetamide derivative. One common method involves the use of acetic anhydride and ammonia or an amine to facilitate the formation of the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[5-(ethylthio)-2-thienyl]- can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group or to modify the thienyl ring.
Substitution: The thienyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-ethylated thienyl derivatives.
Substitution: Various substituted thienyl acetamides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[5-(ethylthio)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Acetamide, N-[5-(ethylthio)-2-thienyl]- involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of microbial cell membranes. The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetamide, N-ethyl-: Another acetamide derivative with an ethyl group attached to the nitrogen atom.
Acetamide, N-[5-(dipropylamino)-2-thienyl]-: A related compound with a dipropylamino group instead of an ethylthio group.
Uniqueness
Acetamide, N-[5-(ethylthio)-2-thienyl]- is unique due to the presence of the ethylthio group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89225-39-8 |
---|---|
Molekularformel |
C8H11NOS2 |
Molekulargewicht |
201.3 g/mol |
IUPAC-Name |
N-(5-ethylsulfanylthiophen-2-yl)acetamide |
InChI |
InChI=1S/C8H11NOS2/c1-3-11-8-5-4-7(12-8)9-6(2)10/h4-5H,3H2,1-2H3,(H,9,10) |
InChI-Schlüssel |
BHMIQFRBADXBEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=CC=C(S1)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.